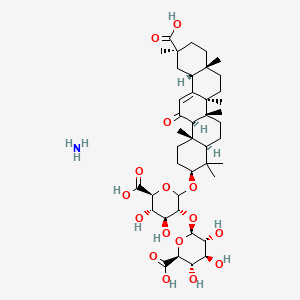![molecular formula C78H137N7O30 B13399546 (4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Mal-PEG6)-N-bis(PEG7-TCO) is a bifunctional polyethylene glycol derivative that is widely used in bioconjugation and drug delivery systems. This compound consists of a maleimide group, a polyethylene glycol spacer, and a trans-cyclooctene group. The maleimide group allows for selective conjugation with thiol groups, while the trans-cyclooctene group is used in bioorthogonal reactions, particularly in the tetrazine ligation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as p-nitrophenyl chloroformate to form an activated ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.
Introduction of Trans-Cyclooctene: The maleimide-polyethylene glycol intermediate is further reacted with trans-cyclooctene to form the final product, N-(Mal-PEG6)-N-bis(PEG7-TCO).
Industrial Production Methods
In industrial settings, the production of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and biotechnological applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Bioorthogonal Reactions: The trans-cyclooctene group participates in tetrazine ligation, a rapid and selective bioorthogonal reaction.
Common Reagents and Conditions
Conjugation Reactions: Common reagents include thiol-containing molecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.
Bioorthogonal Reactions: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be performed under mild conditions, making it suitable for in vivo applications.
Major Products Formed
Thioether Conjugates: Formed from the reaction of the maleimide group with thiols.
Tetrazine Adducts: Formed from the reaction of the trans-cyclooctene group with tetrazines.
Wissenschaftliche Forschungsanwendungen
N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its ability to form stable conjugates with thiol-containing molecules and participate in bioorthogonal reactions. The maleimide group selectively reacts with thiols to form thioether bonds, while the trans-cyclooctene group undergoes rapid and selective ligation with tetrazines. These reactions enable the precise modification and labeling of biomolecules, facilitating various applications in research and medicine.
Vergleich Mit ähnlichen Verbindungen
N-(Mal-PEG6)-N-bis(PEG7-TCO) is unique due to its dual functionality, combining a maleimide group and a trans-cyclooctene group. Similar compounds include:
N-(Mal-PEG6)-N-bis(PEG7-DBCO): Contains a dibenzocyclooctyne group instead of trans-cyclooctene, used in strain-promoted azide-alkyne cycloaddition.
N-(Mal-PEG6)-N-bis(PEG7-NHS): Contains an N-hydroxysuccinimide ester group, used for amine conjugation.
The uniqueness of N-(Mal-PEG6)-N-bis(PEG7-TCO) lies in its ability to participate in both thiol conjugation and tetrazine ligation, providing versatility in bioconjugation and drug delivery applications.
Eigenschaften
Molekularformel |
C78H137N7O30 |
|---|---|
Molekulargewicht |
1652.9 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93) |
InChI-Schlüssel |
LXEACWVJIHRBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


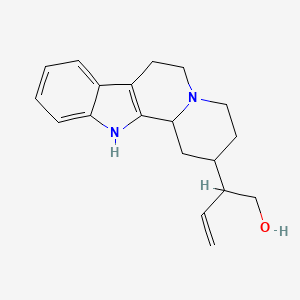

![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)
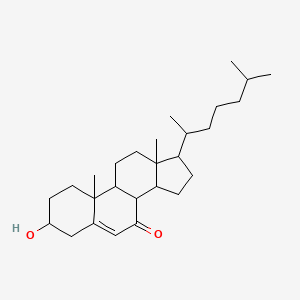

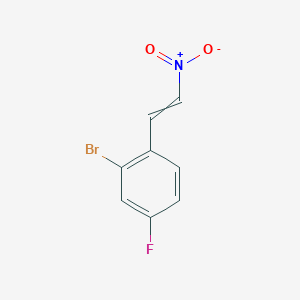
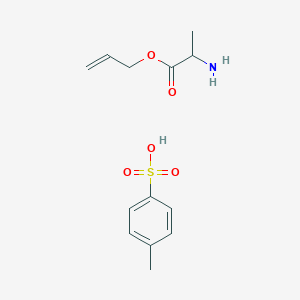
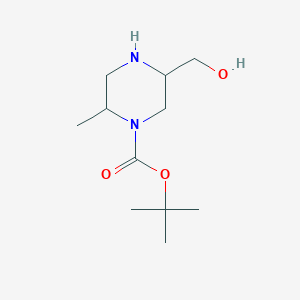
![3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)
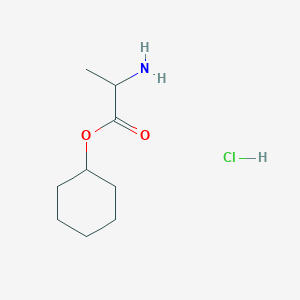

![(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13399554.png)
